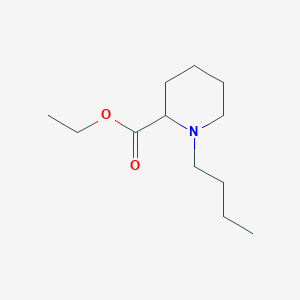
Desmethoxy Ranolazine
Overview
Description
Desmethoxy Ranolazine is a derivative of Ranolazine, a well-known antianginal medication. It is chemically defined as 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-phenoxypropyl)-. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of chronic angina pectoris and other cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desmethoxy Ranolazine involves multiple steps, starting with the preparation of the piperazineacetamide core. The process typically includes:
Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with dihaloalkanes under controlled conditions to form the piperazine ring.
Substitution Reactions: The piperazine ring is then subjected to substitution reactions to introduce the 2,6-dimethylphenyl and 2-hydroxy-3-phenoxypropyl groups. These reactions often require the use of reagents such as alkyl halides and phenols, along with catalysts to facilitate the process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process is optimized for large-scale production by:
Using Continuous Flow Reactors: These reactors allow for better control over reaction conditions and improved efficiency.
Automation: Automated systems are employed to monitor and control the reaction parameters, ensuring consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Desmethoxy Ranolazine undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, using reagents such as alkyl halides or nucleophiles
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Desmethoxy Ranolazine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of piperazine derivatives and their reactivity.
Biology: Research on its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Medicine: Investigations into its efficacy in treating cardiovascular conditions, particularly chronic angina pectoris.
Industry: Its potential use in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Desmethoxy Ranolazine involves the inhibition of the late sodium current in cardiac cells. This inhibition reduces intracellular sodium levels, which in turn decreases calcium overload. The reduction in calcium overload helps to improve myocardial relaxation and reduce ischemia. The compound also affects other ion channels, contributing to its antianginal and antiarrhythmic effects .
Comparison with Similar Compounds
Ranolazine: The parent compound, used primarily for its antianginal properties.
Desmethyl Ranolazine: A metabolite of Ranolazine with similar pharmacological effects.
Other Piperazine Derivatives: Compounds such as Trimetazidine and Ivabradine, which also have antianginal properties .
Uniqueness: Desmethoxy Ranolazine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to inhibit the late sodium current without significantly affecting heart rate or blood pressure sets it apart from other antianginal agents .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-18-7-6-8-19(2)23(18)24-22(28)16-26-13-11-25(12-14-26)15-20(27)17-29-21-9-4-3-5-10-21/h3-10,20,27H,11-17H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISYIGQLESDPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543874 | |
| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755711-09-2 | |
| Record name | Desmethoxy ranolazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755711092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHOXY RANOLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6NUJ279FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


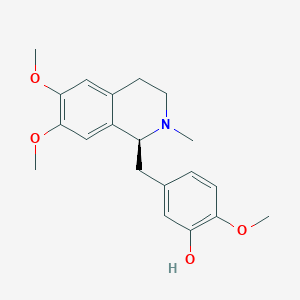

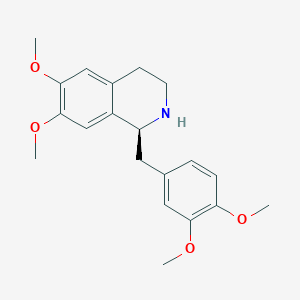
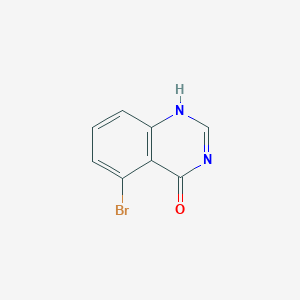
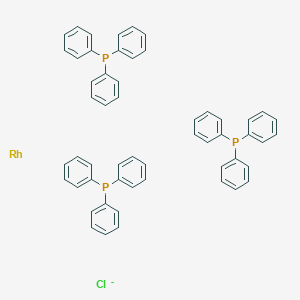
![N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamicAcid](/img/structure/B133852.png)
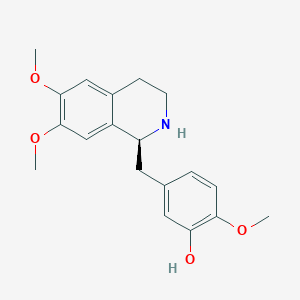
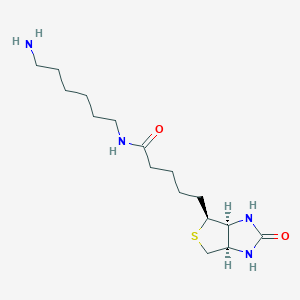
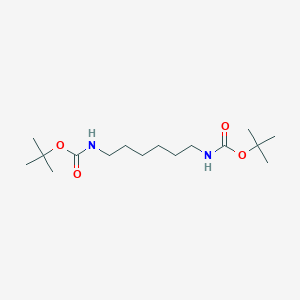

![3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile](/img/structure/B133866.png)


